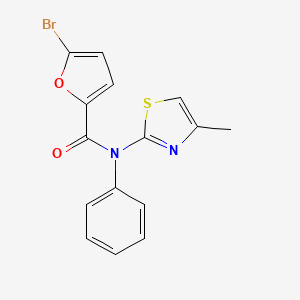
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, also known as BMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mechanism of Action
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. It also exhibits anti-tubercular and anti-bacterial effects by inhibiting the activity of mycobacterial enzymes and disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been found to exhibit significant biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of mycobacterial enzymes. Moreover, it has also been shown to exhibit antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its ability to exhibit significant anti-inflammatory and anti-cancer effects at low concentrations. Moreover, it has also been found to possess anti-tubercular and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the main limitations of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its poor solubility in water, which could hinder its application in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, including the development of novel therapeutics for the treatment of various diseases, the investigation of its potential as an antibiotic, and the exploration of its mechanism of action. Moreover, further studies could also focus on improving its solubility in water and exploring its potential for use in other fields of scientific research.
Conclusion:
In conclusion, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, it has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics. Further studies are needed to explore its full potential and to develop new applications for this promising chemical compound.
Synthesis Methods
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-nitrophenyl furan-2-carboxylate with thiosemicarbazide, followed by reduction and bromination. This method has been validated through various studies and has been found to be efficient and reproducible.
Scientific Research Applications
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-10-9-21-15(17-10)18(11-5-3-2-4-6-11)14(19)12-7-8-13(16)20-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXRBSSUNHCSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
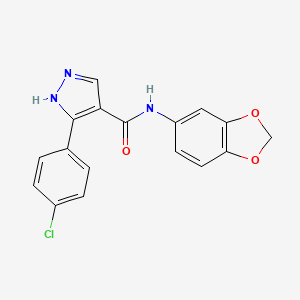
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
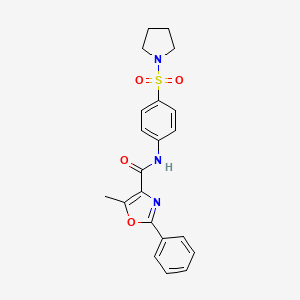
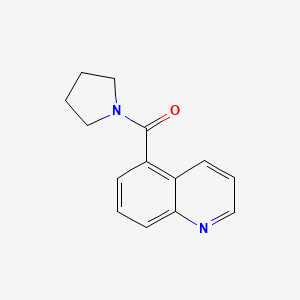
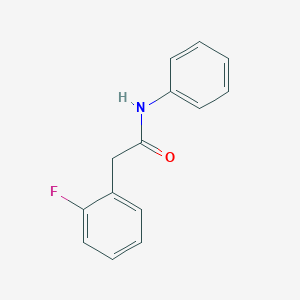
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
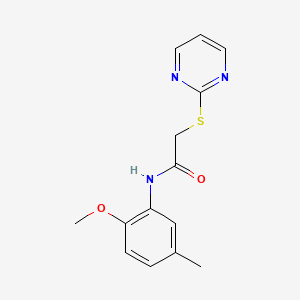
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
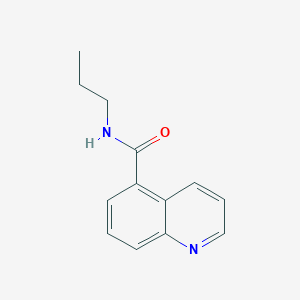

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)